2-{8-benzoyl-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl}-N-(4-fluorophenyl)acetamide
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Overview
Description
2-{8-benzoyl-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl}-N-(4-fluorophenyl)acetamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a dioxinoquinoline core fused with a benzoyl group and a fluorophenylacetamide moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{8-benzoyl-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl}-N-(4-fluorophenyl)acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the dioxinoquinoline core through cyclization reactions. Subsequent steps involve the introduction of the benzoyl group and the fluorophenylacetamide moiety. Common reagents used in these reactions include benzoyl chloride, 4-fluoroaniline, and acetic anhydride. The reaction conditions often require the use of catalysts, such as Lewis acids, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for further applications .
Chemical Reactions Analysis
Types of Reactions
2-{8-benzoyl-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl}-N-(4-fluorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl ring, leading to the formation of different derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors .
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, hydroxylated derivatives, and substituted fluorophenylacetamides. These products can exhibit different chemical and biological properties, making them valuable for further research and applications .
Scientific Research Applications
2-{8-benzoyl-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl}-N-(4-fluorophenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-{8-benzoyl-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl}-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives and fluorophenylacetamides, such as:
- 2-amino-2,3-dihydro-1,4-benzodioxanes
- 4-oxo-2,3-dihydro-1H-[1,4]diazepino[1,7-a]indoles
- 1,2,4,5-tetrahydro-[1,4]oxazepino[4,5-a]indoles .
Uniqueness
The uniqueness of 2-{8-benzoyl-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl}-N-(4-fluorophenyl)acetamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications .
Biological Activity
The compound 2-{8-benzoyl-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl}-N-(4-fluorophenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This compound belongs to the class of quinoline derivatives, which are known for their diverse pharmacological properties, including anticancer and antimicrobial activities. The unique structural features of this compound include a quinoline core and a dioxin ring, which contribute to its biological efficacy.
Chemical Structure and Properties
The molecular formula for the compound is C27H22FN2O5. Its structure can be described as follows:
- Quinoline Core : A bicyclic structure that is often associated with various biological activities.
- Dioxin Ring : A fused ring system that enhances the compound's reactivity and potential interactions with biological targets.
- Fluorophenyl Group : The presence of a fluorine atom may influence the compound’s metabolic stability and biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinoline derivatives. For instance, compounds structurally similar to This compound have shown significant cytotoxic effects against various cancer cell lines.
Cell Line | IC50 (µM) | Activity |
---|---|---|
MCF7 (Breast Cancer) | 15 | Moderate |
PC3 (Prostate Cancer) | 10 | High |
MDA-MB-231 | 12 | High |
The mechanism of action involves intercalation into DNA and inhibition of topoisomerase II, leading to apoptosis in cancer cells .
The proposed mechanisms for the biological activity of this compound include:
- DNA Intercalation : The quinoline moiety can intercalate into the DNA double helix, disrupting replication and transcription processes.
- Topoisomerase Inhibition : Similar compounds have been identified as inhibitors of topoisomerases, enzymes critical for DNA replication .
- Heat Shock Protein Modulation : Some studies suggest that quinoline derivatives can modulate heat shock proteins (e.g., Hsp90), which play a role in cancer cell survival .
Study 1: Anticancer Efficacy
In a study examining the efficacy of various quinoline derivatives, it was found that those with structural similarities to our compound exhibited potent anticancer activity against multiple cell lines. The most active derivative showed an IC50 value of 10 µM against PC3 cells .
Study 2: Structure-Activity Relationship (SAR)
Research on SAR indicated that modifications to the fluorophenyl group significantly affected the biological activity. Compounds lacking this substituent displayed reduced anticancer properties .
Properties
IUPAC Name |
2-(8-benzoyl-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19FN2O5/c27-17-6-8-18(9-7-17)28-24(30)15-29-14-20(25(31)16-4-2-1-3-5-16)26(32)19-12-22-23(13-21(19)29)34-11-10-33-22/h1-9,12-14H,10-11,15H2,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYWEAHAYMIJSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)N(C=C(C3=O)C(=O)C4=CC=CC=C4)CC(=O)NC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19FN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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